REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][O:7][CH2:6][CH2:5][N:4]1[C:9]([O:11][CH2:12][CH:13]1[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])=[O:2].FC(F)(F)S(O[Si](C)(C)C)(=O)=O.BrC1C=C2C(=C(C(OC)=O)C=1)NC=C2.C([SiH](CC)CC)C>ClCCl>[OH:2][CH2:1][CH:3]1[CH2:8][O:7][CH2:6][CH2:5][N:4]1[C:9]([O:11][CH2:12][CH:13]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=2[C:20]2[C:25]1=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:10]
|
Name
|
9H-fluoren-9-ylmethyl 3-formyl-4-morpholinecarboxylate
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1N(CCOC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=C(C1)C(=O)OC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting orange solution was stirred at 0° C. for 1 hour, under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred between 5-10° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature over 6 hours
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
stored overnight at 5° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous sodium hydrogen carbonate (75 mL) and DCM (50 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the aqueous phase washed with DCM (2×40 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a yellow foam
|
Type
|
CUSTOM
|
Details
|
purified on silica (Si)
|
Type
|
CUSTOM
|
Details
|
over 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the product, 142 mg
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCC1N(CCOC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |